N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
Chemical Name: N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No.: 899732-09-3 Molecular Formula: C₂₃H₂₁N₃O₃S₃ Molecular Weight: 483.636 g/mol
This compound features a benzo[d]thiazole core substituted with a chlorine atom at the 4-position, a piperidine-2-carboxamide group, and a thiophen-2-ylsulfonyl moiety.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S3/c18-11-5-3-7-13-15(11)19-17(26-13)20-16(22)12-6-1-2-9-21(12)27(23,24)14-8-4-10-25-14/h3-5,7-8,10,12H,1-2,6,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVCLTWZHLXMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevance in therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 429.0 g/mol. The compound features a complex structure that includes a piperidine ring, a thiazole moiety, and a thiophene sulfonyl group, which contribute to its biological activity.
Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:
- Acetylcholinesterase Inhibition : Compounds containing thiazole rings have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of Alzheimer's disease. For example, a related compound exhibited an IC50 value of 2.7 µM against AChE, suggesting that similar derivatives may have therapeutic potential in cognitive disorders .
- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activities. Studies have demonstrated that certain modifications to the thiazole structure can enhance antibacterial efficacy against various pathogens.
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.
Study on Acetylcholinesterase Inhibition
A study investigated the synthesis and biological evaluation of thiazole-based compounds for their AChE inhibitory activity. The results indicated that modifications to the thiazole ring could significantly enhance inhibitory potency. The compound with the strongest activity was identified as having a structure similar to this compound .
Antimicrobial Activity Evaluation
In another study focusing on antimicrobial properties, derivatives of thiazole were screened against common bacterial strains. The results showed that specific substitutions on the thiazole ring improved activity against Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics .
Research Findings Summary
| Activity Type | Compound | IC50/Effect |
|---|---|---|
| Acetylcholinesterase Inhibition | This compound | Potentially < 5 µM |
| Antimicrobial Activity | Various thiazole derivatives | Effective against multiple strains |
| Anti-inflammatory Effects | Thiazole derivatives | Significant reduction in inflammation markers |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is structurally related to piperidine-4-carboxamide derivatives bearing benzo[d]thiazol-2-ylphenyl groups and diverse sulfonyl substituents. Below is a detailed comparison based on synthetic, spectroscopic, and physicochemical properties.
Key Insights :
Spectroscopic and Physicochemical Properties
NMR and HRMS Data
- Target Compound : While direct NMR/HRMS data are unavailable, analogs in and show characteristic peaks for benzo[d]thiazole (δ 167.0–173.5 ppm in ¹³C NMR for carbonyl groups) and sulfonyl-linked piperidine (δ 45–48 ppm for piperidine carbons) .
- Thiophene vs. Phenyl Sulfonyl Groups : The thiophene moiety is expected to exhibit distinct ¹H NMR signals (e.g., aromatic protons at δ 6.8–7.5 ppm) compared to halogenated phenyl groups (δ 7.0–8.1 ppm) .
Melting Points
Compounds with halogenated or trifluoromethylphenyl sulfonyl groups (e.g., 4–20, 4–26) exhibit melting points >250°C, suggesting strong intermolecular interactions (e.g., dipole-dipole, van der Waals) . The target compound’s melting point is unreported but may differ due to thiophene’s reduced polarity compared to halogenated phenyl groups.
Positional Isomerism: Piperidine-2-carboxamide vs. Piperidine-4-carboxamide
The target compound features a piperidine-2-carboxamide scaffold, whereas analogs in –3 and 8 use piperidine-4-carboxamide . This positional difference may influence:
- Conformational Flexibility : The 2-carboxamide position could alter piperidine ring puckering, affecting binding to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
